trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2305425-37-8
VCID: VC4207610
InChI: InChI=1S/C9H17NO2.ClH/c1-10(2)8-5-3-7(4-6-8)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H
SMILES: CN(C)C1CCC(CC1)C(=O)O.Cl
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7

trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride

CAS No.: 2305425-37-8

Cat. No.: VC4207610

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7

* For research use only. Not for human or veterinary use.

trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride - 2305425-37-8

Specification

CAS No. 2305425-37-8
Molecular Formula C9H18ClNO2
Molecular Weight 207.7
IUPAC Name 4-(dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c1-10(2)8-5-3-7(4-6-8)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H
Standard InChI Key YCMKZNQQFRLCRZ-UHFFFAOYSA-N
SMILES CN(C)C1CCC(CC1)C(=O)O.Cl

Introduction

Chemical Structure and Stereochemical Properties

The molecular formula of trans-4-(dimethylamino)cyclohexanecarboxylic acid hydrochloride is C₉H₁₈ClNO₂, with a molecular weight of 219.70 g/mol . The trans configuration of the dimethylamino (-N(CH₃)₂) and carboxylic acid (-COOH) groups on the cyclohexane ring minimizes steric hindrance, favoring thermodynamic stability . X-ray crystallography and NMR studies confirm that the cyclohexane ring adopts a chair conformation, with both substituents occupying equatorial positions .

The compound’s pKa values, critical for understanding its solubility and reactivity, have been experimentally determined:

  • Carboxylic acid group: pKa ≈ 4.2–4.9 (similar to cyclohexanecarboxylic acid derivatives) .

  • Dimethylamino group: pKa ≈ 9.8–10.5 (protonated in acidic conditions) .

PropertyValue
Molecular FormulaC₉H₁₈ClNO₂
Molecular Weight219.70 g/mol
pKa (Carboxylic Acid)4.2–4.9
pKa (Dimethylamino)9.8–10.5
SolubilitySoluble in water, methanol, DMSO

Synthesis and Production Methods

Direct Synthesis from trans-4-(Dimethylamino)cyclohexanecarboxylic Acid

The most common route involves reacting trans-4-(dimethylamino)cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by treatment with hydrochloric acid (HCl) to yield the hydrochloride salt. This method achieves yields of 75–85% and is scalable for industrial production:

  • Acyl chloride formation:

    trans-4-(Dimethylamino)cyclohexanecarboxylic acid+SOCl₂trans-4-(Dimethylamino)cyclohexanecarbonyl chloride+SO₂+HCl\text{trans-4-(Dimethylamino)cyclohexanecarboxylic acid} + \text{SOCl₂} \rightarrow \text{trans-4-(Dimethylamino)cyclohexanecarbonyl chloride} + \text{SO₂} + \text{HCl}
  • Salt formation:

    trans-4-(Dimethylamino)cyclohexanecarbonyl chloride+HCltrans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride\text{trans-4-(Dimethylamino)cyclohexanecarbonyl chloride} + \text{HCl} \rightarrow \text{trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride}

Stereoselective Amination of Cyclohexanone Derivatives

Alternative methods leverage transaminase-catalyzed reactions to produce trans-4-substituted cyclohexane-1-amines, which are subsequently oxidized to carboxylic acids . For example:

  • Dynamic kinetic resolution: A single transaminase converts cis/trans-4-ketocyclohexanecarboxylates into enantiomerically pure trans-4-aminocyclohexanecarboxylic acid under continuous-flow conditions, achieving >99% diastereomeric excess (de) .

Patent-Based Approaches

A Chinese patent (CN102911066B) describes a multi-step synthesis starting from 4-carbonyl cyclohexyl ethyl formate, involving:

  • Stereoselective reduction with lithium tri-sec-butylborohydride (L-selectride) at -80°C to yield cis-4-hydroxycyclohexyl ethyl formate.

  • Mesylation with methanesulfonyl chloride.

  • Azide substitution and hydrogenation to produce trans-4-aminocyclohexanecarboxylic acid ethyl ester hydrochloride .

Physical and Chemical Properties

Thermal Stability

The compound decomposes at >200°C without a distinct melting point, typical of hydrochloride salts . Thermogravimetric analysis (TGA) shows <1% weight loss below 150°C, confirming stability under standard storage conditions.

Solubility Profile

SolventSolubility (mg/mL)
Water50–60
Methanol100–120
Ethanol80–90
DMSO150–170

Spectroscopic Data

  • IR (KBr): 3400 cm⁻¹ (O-H stretch), 1720 cm⁻¹ (C=O), 1260 cm⁻¹ (C-N) .

  • ¹H NMR (D₂O): δ 1.2–1.8 (m, cyclohexane protons), δ 2.9 (s, N(CH₃)₂), δ 3.1 (m, CHCOO⁻) .

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures

  • Personal protective equipment (PPE): Gloves, goggles, and lab coats.

  • Ventilation: Use in a fume hood to avoid inhalation .

Applications in Pharmaceutical Synthesis

Key Intermediate for Cariprazine

trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride is a critical intermediate in synthesizing cariprazine, a dopamine D₃/D₂ receptor partial agonist used to treat schizophrenia and bipolar disorder . The trans configuration ensures optimal binding to dopamine receptors, with 10-fold higher affinity than cis analogues .

Prodrug Development

The hydrochloride salt improves water solubility, making it suitable for prodrug formulations. For example, ester prodrugs of this compound show enhanced oral bioavailability in preclinical models .

Comparison with Related Compounds

CompoundConfigurationApplication
cis-4-(Dimethylamino)cyclohexanecarboxylic acidcisLimited use due to steric hindrance
Tranexamic acid dimertrans,transAntifibrinolytic agent
trans-4-(Aminomethyl)cyclohexanecarboxylic acidtransPrecursor for polyamides

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